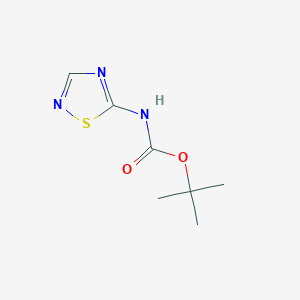

5-(Boc-amino)-1,2,4-thiadiazole

Description

Properties

IUPAC Name |

tert-butyl N-(1,2,4-thiadiazol-5-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2S/c1-7(2,3)12-6(11)10-5-8-4-9-13-5/h4H,1-3H3,(H,8,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKRDLXVLFKXELZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC=NS1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-(Boc-amino)-1,2,4-thiadiazole chemical properties

An In-Depth Technical Guide to 5-(tert-Butoxycarbonyl-amino)-1,2,4-thiadiazole: Properties, Synthesis, and Applications

Introduction

5-(tert-Butoxycarbonyl-amino)-1,2,4-thiadiazole, commonly referred to as 5-(Boc-amino)-1,2,4-thiadiazole, is a pivotal heterocyclic building block in the landscape of modern organic synthesis and medicinal chemistry. The compound integrates two critical chemical features: the 1,2,4-thiadiazole ring and the Boc-protecting group. The 1,2,4-thiadiazole scaffold is a "privileged structure," frequently found in a wide array of pharmacologically active agents due to its metabolic stability and ability to engage in diverse intermolecular interactions.[1][2] The tert-butoxycarbonyl (Boc) group provides a robust yet readily cleavable protecting group for the C5-amino moiety, enabling chemists to perform selective modifications at other positions or to unmask the amine at a desired stage in a synthetic sequence.[3][4]

This guide offers a comprehensive overview of the core chemical properties, spectroscopic signature, synthesis, and reactivity of this compound, providing researchers and drug development professionals with the technical insights required for its effective utilization.

Core Chemical and Physical Properties

This compound is a stable, solid compound at room temperature. Its Boc-protecting group imparts significant solubility in a range of common organic solvents, such as dichloromethane (DCM), chloroform, and ethyl acetate, facilitating its use in solution-phase reactions.

| Property | Data | Source(s) |

| Molecular Formula | C₇H₁₁N₃O₂S | [3][5] |

| Molecular Weight | 201.25 g/mol | [3][5] |

| CAS Number | 264600-76-2 | [3][5] |

| Appearance | White to off-white solid | [6] (Analogue) |

| Purity | ≥96-97% (Typical commercial grade) | [3][5] |

| Storage | Store at room temperature in a dry environment | [3] |

Spectroscopic Profile: A Structural Signature

The structural identity of this compound is unequivocally confirmed through a combination of spectroscopic techniques. The following data represent the expected spectral characteristics, which are crucial for reaction monitoring and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is characterized by its simplicity. A sharp, intense singlet is expected around 1.5 ppm corresponding to the nine equivalent protons of the tert-butyl group of the Boc protector. A broader singlet, corresponding to the N-H proton, would typically appear further downfield, often between 9.0-11.0 ppm , with its exact position and broadness being dependent on solvent and concentration. The lone proton on the thiadiazole ring (at C3) would appear as a singlet, typically in the aromatic region around 8.0-8.5 ppm .

-

¹³C NMR: The carbon spectrum provides clear signals for the carbamate and the heterocyclic ring. Expected chemical shifts include:

-

~28 ppm: The three methyl carbons of the tert-butyl group.

-

~80-82 ppm: The quaternary carbon of the tert-butyl group.

-

~150-155 ppm: The carbonyl carbon of the Boc group.[7]

-

~150-170 ppm: The two carbons of the 1,2,4-thiadiazole ring, with distinct shifts for C3 and C5.

-

Infrared (IR) Spectroscopy

The IR spectrum is highly informative for identifying the key functional groups.

-

N-H Stretch: A moderate to sharp absorption band around 3200-3400 cm⁻¹ .

-

C-H Stretch: Aliphatic C-H stretching from the Boc group below 3000 cm⁻¹ .

-

C=O Stretch: A strong, characteristic absorption band for the carbamate carbonyl group, typically found between 1680-1720 cm⁻¹ .[8]

-

C-N and C-S Vibrations: Fingerprint region absorptions corresponding to the thiadiazole ring vibrations.

Mass Spectrometry (MS)

In electrospray ionization (ESI) mass spectrometry, the compound would show a prominent molecular ion peak.

-

[M+H]⁺: Expected at m/z ≈ 202.06.

-

[M+Na]⁺: Expected at m/z ≈ 224.04.

-

Fragmentation: A characteristic loss of the tert-butyl group (-56 Da) or isobutylene, or the entire Boc group (-100 Da) is a common fragmentation pathway under MS/MS conditions, leading to the formation of the 5-amino-1,2,4-thiadiazole cation.

Synthesis and Reactivity

The utility of this compound stems from its straightforward synthesis and predictable reactivity, centered on the stability and selective cleavage of the Boc group.

Synthesis Workflow

The most common and efficient synthesis involves the protection of commercially available 5-amino-1,2,4-thiadiazole using di-tert-butyl dicarbonate (Boc₂O). The reaction proceeds under basic conditions, where a base like triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) acts as a catalyst and scavenger for the acidic byproduct.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis

-

Preparation: To a solution of 5-amino-1,2,4-thiadiazole (1.0 eq) in anhydrous dichloromethane (DCM, ~0.2 M), add triethylamine (1.2 eq).

-

Addition of Reagent: Cool the mixture to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise over 15 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure product.

Core Reactivity: The Boc Deprotection

The primary reaction of this compound is the acid-catalyzed removal of the Boc group to liberate the free amine, 5-amino-1,2,4-thiadiazole. This deprotection is the gateway to further functionalization.

Mechanism: The reaction is initiated by protonation of the carbamate carbonyl oxygen, followed by the collapse of the intermediate to form a stable tert-butyl cation, carbon dioxide, and the free amine.[9] The liberated tert-butyl cation can be scavenged to prevent side reactions.[4][9]

Common Deprotection Conditions:

-

Trifluoroacetic Acid (TFA): A solution of 20-50% TFA in DCM is highly effective and typically provides clean deprotection within 30-60 minutes at room temperature.[9][10]

-

Hydrochloric Acid (HCl): A 4 M solution of HCl in 1,4-dioxane is another standard method, offering an alternative to TFA.[10]

Caption: Simplified mechanism for the acid-catalyzed deprotection of the Boc group.

Applications in Medicinal Chemistry and Drug Discovery

The 1,2,4-thiadiazole ring is a bioisostere of other key heterocycles and is valued for its role in molecules with a broad spectrum of biological activities, including:

This compound is an ideal starting point for exploring this chemical space.[3] After deprotection, the resulting 5-amino-1,2,4-thiadiazole can be readily acylated, sulfonated, or used in coupling reactions to generate large libraries of novel derivatives for high-throughput screening. Its role as a key intermediate streamlines the synthesis of complex molecules, accelerating the drug discovery process.[15]

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[6][16]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.[16]

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[3][6]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is more than just a chemical compound; it is an enabling tool for chemical innovation. Its well-defined physical and spectroscopic properties, coupled with its straightforward synthesis and predictable reactivity, make it an invaluable asset for researchers. The stability of the Boc-protected form allows for its convenient storage and handling, while the facile deprotection provides reliable access to a versatile amine for further synthetic elaboration. For scientists and professionals in drug discovery, this intermediate serves as a strategic gateway to novel heterocyclic scaffolds with significant therapeutic potential.

References

- 1. mdpi.com [mdpi.com]

- 2. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound [myskinrecipes.com]

- 4. BOC deprotection [ms.bzchemicals.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. fishersci.com [fishersci.com]

- 7. ijcr.info [ijcr.info]

- 8. mdpi.com [mdpi.com]

- 9. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 10. researchgate.net [researchgate.net]

- 11. dovepress.com [dovepress.com]

- 12. Synthesis of 5-amino-1,3,4-thiadiazole-2-sulphonamide derivatives and their inhibition effects on human carbonic anhydrase isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis of 5-arylidine amino-1,3,4-thiadiazol-2-[(N-substituted benzyol)]sulphonamides endowed with potent antioxidants and anticancer activity induces growth inhibition in HEK293, BT474 and NCI-H226 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. nbinno.com [nbinno.com]

- 16. echemi.com [echemi.com]

An In-depth Technical Guide to the Synthesis and Characterization of tert-butyl (1,2,4-thiadiazol-5-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of tert-butyl (1,2,4-thiadiazol-5-yl)carbamate, a heterocyclic compound of interest in medicinal chemistry and drug development. The document details a robust two-step synthetic pathway, commencing with the formation of the core 1,2,4-thiadiazole ring system to yield 5-amino-1,2,4-thiadiazole, followed by the protection of the amino group using di-tert-butyl dicarbonate (Boc₂O). This guide emphasizes the rationale behind the selection of reagents and reaction conditions, offering insights into reaction mechanisms and potential challenges. Furthermore, a thorough characterization of the final product using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), is presented with predicted data to facilitate its identification and purity assessment.

Introduction

The 1,2,4-thiadiazole scaffold is a privileged heterocycle in medicinal chemistry, appearing in a variety of biologically active compounds. Its unique electronic properties and ability to participate in hydrogen bonding interactions make it an attractive pharmacophore. The introduction of a tert-butoxycarbonyl (Boc) protecting group onto the 5-amino-1,2,4-thiadiazole creates a valuable intermediate, tert-butyl (1,2,4-thiadiazol-5-yl)carbamate. This intermediate serves as a versatile building block for the synthesis of more complex molecules, allowing for selective modification at other positions of the thiadiazole ring or subsequent deprotection of the amino group under mild acidic conditions to reveal a primary amine for further functionalization.

This guide is designed to provide laboratory-focused researchers with a detailed and practical approach to the synthesis and characterization of this important intermediate.

Synthetic Pathway

The synthesis of tert-butyl (1,2,4-thiadiazol-5-yl)carbamate is most effectively achieved through a two-step process. The first step involves the construction of the 1,2,4-thiadiazole ring to form 5-amino-1,2,4-thiadiazole. The second step is the selective protection of the exocyclic amino group with a Boc moiety.

A Senior Application Scientist's Guide to Boc-Protected Aminothiadiazole Derivatives in Drug Discovery

Abstract

The 1,3,4-thiadiazole and 2-aminothiazole nuclei are privileged scaffolds in medicinal chemistry, forming the core of numerous compounds with a vast spectrum of pharmacological activities.[1][2][3][4] Their successful incorporation into complex, multi-step synthetic campaigns, however, is critically dependent on the strategic use of protecting groups. This technical guide provides an in-depth exploration of Boc-protected aminothiadiazole derivatives as versatile intermediates in drug discovery. We will dissect the fundamental principles of tert-butyloxycarbonyl (Boc) protection and deprotection, detail robust synthetic protocols, and survey the extensive applications of these building blocks in developing novel therapeutic agents, with a focus on anticancer and enzyme-inhibiting drugs.[1][5][6] This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage these powerful synthetic tools.

The Strategic Imperative of Amine Protection in Heterocyclic Synthesis

In the intricate pathways of multi-step organic synthesis, particularly in drug discovery, controlling the reactivity of functional groups is paramount.[7] Amines, being both nucleophilic and basic, can interfere with a wide array of reaction conditions. The temporary masking of an amine as a carbamate is a foundational strategy to prevent unwanted side reactions, and among the arsenal of protecting groups, the tert-butyloxycarbonyl (Boc) group is arguably the most ubiquitous in non-peptide chemistry.[8][9]

The Boc group's prominence stems from a combination of favorable characteristics:

-

Robust Stability: It is exceptionally stable to basic conditions, nucleophiles, and catalytic hydrogenation, offering a wide operational window for subsequent chemical transformations.[10]

-

Facile Cleavage: It is readily removed under mild acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which is a key advantage for substrates sensitive to harsher methods.[10][11]

-

Orthogonality: The acid-labile nature of the Boc group makes it perfectly orthogonal to base-labile groups like Fmoc (fluorenylmethyloxycarbonyl) and hydrogenolysis-cleavable groups like Cbz (benzyloxycarbonyl), enabling precise, sequential manipulations in complex molecules.[8]

Mechanism of Boc Protection

The protection of an aminothiadiazole is typically achieved via a nucleophilic acyl substitution reaction with di-tert-butyl dicarbonate (Boc₂O or Boc anhydride).[9] The amine's lone pair of electrons attacks one of the electrophilic carbonyl carbons of the anhydride. This forms a tetrahedral intermediate, which then collapses, eliminating a tert-butyl carbonate fragment. This fragment readily decomposes into gaseous carbon dioxide and tert-butoxide, which deprotonates the newly formed carbamate, driving the reaction to completion.[11]

Mechanism of Boc Deprotection

The removal of the Boc group is an acid-catalyzed process that leverages the stability of the resulting tert-butyl cation.[12] A strong acid, like TFA, protonates the carbonyl oxygen of the carbamate, making it a better leaving group.[11] The C-O bond then cleaves, releasing the stable tert-butyl cation and a carbamic acid intermediate. This carbamic acid is unstable and rapidly decarboxylates to regenerate the free amine and carbon dioxide.[9][11]

A critical consideration during deprotection is the electrophilic nature of the released t-butyl cation, which can alkylate nucleophilic sites on the substrate, particularly electron-rich aromatic rings or sulfur atoms.[12] To mitigate this, "scavengers" such as anisole or thioanisole are often added to the reaction mixture to trap the cation.

Synthesis and Experimental Protocols

The general strategy for preparing Boc-protected aminothiadiazole derivatives involves the initial synthesis of the heterocyclic core, followed by the protection of the exocyclic amine.

General Synthesis of the 2-Aminothiadiazole Core

A common and efficient method for constructing the 2-amino-1,3,4-thiadiazole ring is the oxidative cyclization of a thiosemicarbazide derivative.[13] Thiosemicarbazides can be readily prepared from the reaction of an acyl hydrazine with an isothiocyanate. The subsequent cyclization can be mediated by various reagents.

Detailed Experimental Protocol: Synthesis of tert-butyl (5-phenyl-1,3,4-thiadiazol-2-yl)carbamate

This protocol describes a representative two-step synthesis. It is designed to be self-validating, with clear checkpoints for characterization.

Part A: Synthesis of 1-Benzoylthiosemicarbazide

-

Reagents & Materials:

-

Benzoyl hydrazine

-

Potassium thiocyanate (KSCN)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol

-

Water (deionized)

-

Magnetic stirrer, round-bottom flask, reflux condenser, ice bath, Buchner funnel.

-

-

Procedure:

-

In a 250 mL round-bottom flask, dissolve benzoyl hydrazine (0.1 mol) in 100 mL of ethanol with gentle warming.

-

In a separate beaker, dissolve potassium thiocyanate (0.11 mol) in 50 mL of water.

-

Add the KSCN solution to the benzoyl hydrazine solution.

-

Slowly add concentrated HCl (0.1 mol) dropwise while stirring.

-

Fit the flask with a reflux condenser and heat the mixture at reflux for 4 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to precipitate the product.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

-

Self-Validation Checkpoint: Characterize the product by melting point and IR spectroscopy to confirm the presence of C=S and amide functionalities.

-

Part B: Oxidative Cyclization and Boc-Protection

-

Reagents & Materials:

-

1-Benzoylthiosemicarbazide (from Part A)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ammonium hydroxide solution (NH₄OH)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA)

-

Tetrahydrofuran (THF), anhydrous

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine, Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

Cyclization: Carefully add 1-benzoylthiosemicarbazide (0.05 mol) in small portions to ice-cold concentrated H₂SO₄ (50 mL) with vigorous stirring.

-

Allow the mixture to stir at room temperature for 12 hours.

-

Pour the reaction mixture slowly onto crushed ice.

-

Neutralize the solution by the slow addition of concentrated NH₄OH until pH ~8. The crude 5-phenyl-1,3,4-thiadiazol-2-amine will precipitate.

-

Collect the solid by filtration, wash thoroughly with water, and dry completely.

-

Boc-Protection: Suspend the crude 2-amino-5-phenyl-1,3,4-thiadiazole (0.04 mol) in 100 mL of anhydrous THF.

-

Add triethylamine (0.05 mol), followed by the dropwise addition of a solution of Boc₂O (0.044 mol) in 20 mL of THF.[9]

-

Stir the reaction at room temperature for 18 hours. Monitor by TLC.

-

Work-up: Remove the THF under reduced pressure. Dissolve the residue in DCM (150 mL) and wash sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purification: Purify the crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure title compound.

-

Self-Validation Checkpoint: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[14]

-

Applications in Drug Discovery & Structure-Activity Relationships

Boc-protected aminothiadiazoles are not endpoints but key intermediates. The protected amine allows for modifications at other positions of the heterocycle or for its use in coupling reactions, after which the Boc group is removed to reveal the final active pharmaceutical ingredient (API). The aminothiadiazole scaffold itself is associated with a remarkable diversity of biological activities.[3][4][15]

Anticancer Agents

This is one of the most fruitful areas for aminothiadiazole derivatives. They are integral components of numerous kinase inhibitors and cytotoxic agents.[1][16] The 2-aminothiazole moiety, for example, is a core fragment of the FDA-approved kinase inhibitor Dasatinib.[1]

-

Mechanism of Action: These derivatives often function as ATP-competitive inhibitors of protein kinases (e.g., c-Met, ALK, EGFR, VEGFR), inhibiting downstream signaling pathways crucial for tumor cell proliferation and survival.[1] Others act as inhibitors of enzymes critical to cancer metabolism, such as glutaminase (GLS).[5]

-

Structure-Activity Relationship (SAR):

-

Substitutions on the phenyl ring at the 4- or 5-position of the thiazole/thiadiazole core are critical. Halogen substitutions (e.g., chloro, fluoro) often enhance activity.[1][17]

-

The nature of the group attached to the 2-amino position after deprotection is a key determinant of target specificity and potency. Amide, urea, and thiourea linkages are commonly explored.[1]

-

For instance, in a series of 2,4-disubstituted thiazole amides, meta-halogen substitution on a terminal phenyl ring showed better antitumor activity than methyl substitution.[1]

-

Table 1: Representative Anticancer Activity of Aminothiazole Derivatives

| Compound Class | Target Cancer Cell Line | IC₅₀ (µM) | Key Structural Features | Reference |

| 2,4-disubstituted thiazole amide | HT29 (Colon) | 0.63 | m-Cl substitution on phenyl ring | [1] |

| 2-amino-4-phenylthiazole deriv. | HT29 (Colon) | 2.01 | Phenylurea moiety | [1] |

| N-(5-benzyl-4-(tert-butyl)thiazol-2-yl) acetamide | HeLa (Cervical) | 1.6 | Piperazin-1-yl acetamide side chain | [1] |

| Aminothiazole Scaffold (C12) | MDA-MB-231 (Breast) | ~5 (GLS Inhibition) | 4-F and phenylacetic substitutions | [5] |

Enzyme Inhibitors

Beyond kinases, aminothiadiazole derivatives have been developed as potent inhibitors of various other enzymes.

-

Carbonic Anhydrase (CA) & Cholinesterase: Certain 2-aminothiazole derivatives show potent inhibition of human carbonic anhydrase isoenzymes (hCA I and II) and cholinesterases (AChE and BChE), targets relevant for glaucoma and Alzheimer's disease, respectively.[6] For example, 2-amino-4-(4-chlorophenyl)thiazole exhibited a Kᵢ of 0.008 µM against hCA I.[6]

-

Fatty Acid Synthase (FAS): The bacterial fatty-acid synthesis pathway is an attractive target for novel antibiotics. Aminothiazole derivatives have been identified that bind to the active site of β-ketoacyl-ACP synthase (KAS), an essential enzyme in this pathway.[18]

Antimicrobial and Antiviral Agents

The aminothiadiazole core is a common feature in compounds with antibacterial, antifungal, and antiviral properties.[2][3][4]

-

Antitubercular Activity: 2,5-disubstituted-1,3,4-thiadiazoles have shown promising activity against Mycobacterium tuberculosis, with SAR studies indicating that substitutions on the terminal phenyl rings are crucial for potency.[19]

-

Antiviral Activity: Novel aminothiazole derivatives have demonstrated significant antiviral activity against Influenza A strains, with potency comparable to standard agents like oseltamivir.[2]

Conclusion and Future Perspectives

Boc-protected aminothiadiazole derivatives are not merely synthetic curiosities; they are enabling tools in the modern drug discovery pipeline. The stability and selective reactivity afforded by the Boc group allow chemists to meticulously build molecular complexity around the pharmacologically active aminothiadiazole core. The vast body of literature confirms the potential of the resulting compounds across a wide range of therapeutic areas, most notably in oncology and infectious diseases.

Future research will likely focus on expanding the chemical space around these scaffolds, employing combinatorial chemistry and structure-based design to develop next-generation inhibitors with improved potency, selectivity, and pharmacokinetic profiles. The foundational strategies and protocols outlined in this guide provide a reliable starting point for any research team aiming to explore the rich medicinal chemistry of this important class of heterocyclic compounds.

References

- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. quora.com [quora.com]

- 8. benchchem.com [benchchem.com]

- 9. jk-sci.com [jk-sci.com]

- 10. nbinno.com [nbinno.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 13. 1,3,4-Thiadiazole synthesis [organic-chemistry.org]

- 14. ijcr.info [ijcr.info]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 18. scispace.com [scispace.com]

- 19. pubs.acs.org [pubs.acs.org]

5-(Boc-amino)-1,2,4-thiadiazole as a building block in organic synthesis

An In-Depth Technical Guide to 5-(Boc-amino)-1,2,4-thiadiazole: A Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive technical overview of 5-(tert-butoxycarbonyl-amino)-1,2,4-thiadiazole, a pivotal building block in modern organic and medicinal chemistry. We will delve into its synthesis, explore its key reactive functionalities, and demonstrate its strategic application in the construction of complex, biologically active molecules. The strategic placement of the acid-labile Boc protecting group on the C5-amino function provides a versatile handle for synthetic diversification, allowing for selective deprotection and subsequent elaboration. This document serves as a practical resource, offering detailed experimental protocols, mechanistic insights, and a discussion of the causality behind procedural choices, grounded in authoritative literature.

Introduction: The Strategic Value of the 1,2,4-Thiadiazole Scaffold

The 1,2,4-thiadiazole ring is a five-membered aromatic heterocycle that has garnered significant attention in medicinal chemistry, being recognized as a "privileged structure".[1] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions have led to its incorporation into a wide array of therapeutic agents. Molecules containing the 1,2,4-thiadiazole core have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3]

The utility of this scaffold is greatly enhanced by the introduction of functional groups that permit further synthetic elaboration. This compound emerges as a particularly valuable intermediate in this context.[4] The Boc (tert-butoxycarbonyl) group serves as a robust, acid-labile protecting group for the primary amine at the 5-position. This protection strategy is fundamental for several reasons:

-

Modulation of Reactivity: It masks the nucleophilicity of the amino group, preventing unwanted side reactions during modifications at other positions of a larger molecule.

-

Orthogonal Strategy: The Boc group's specific sensitivity to acidic conditions allows for its selective removal in the presence of other protecting groups (e.g., Fmoc, Cbz) that are labile to basic or hydrogenolytic conditions, respectively.[5]

-

Controlled Derivatization: Once removed, the liberated 5-amino group serves as a key point for diversification, enabling the synthesis of libraries of analogues through acylation, sulfonylation, alkylation, and other transformations.

This guide will explore the practical synthesis and manipulation of this key building block.

Synthesis of the Core Building Block: this compound

A reliable and scalable synthesis of the title compound is crucial for its widespread application. One effective method involves the oxidative N-S bond formation from a suitably protected amidinothiourea precursor. This approach is favored for its operational simplicity and use of readily available reagents.[6]

General Synthetic Workflow

References

- 1. Advances in the synthesis and recent therapeutic applications of 1,2,4-thiadiazole heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. books.rsc.org [books.rsc.org]

- 4. This compound [myskinrecipes.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Synthesis of 5-Amino and 3,5-Diamino Substituted 1,2,4-Thiadiazoles by I2-Mediated Oxidative N-S Bond Formation - PubMed [pubmed.ncbi.nlm.nih.gov]

The 1,2,4-Thiadiazole Core: A Technical Guide to its Reactivity and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-thiadiazole scaffold, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, has emerged as a privileged structural motif in medicinal chemistry and materials science. Its unique electronic properties and diverse reactivity patterns make it an attractive core for the design of novel therapeutic agents and functional materials. This in-depth technical guide provides a comprehensive overview of the reactivity of the 1,2,4-thiadiazole ring system. We will explore its behavior in electrophilic and nucleophilic reactions, delve into the mechanisms of ring-opening transformations, and discuss its role in cycloaddition reactions. Furthermore, this guide will provide practical, step-by-step experimental protocols for the synthesis of key 1,2,4-thiadiazole derivatives and present their characteristic spectroscopic data. By elucidating the fundamental principles governing its chemical transformations, this guide aims to empower researchers to harness the full synthetic potential of the 1,2,4-thiadiazole core in their scientific endeavors.

Introduction: The Electronic Landscape of the 1,2,4-Thiadiazole Ring

The 1,2,4-thiadiazole ring is a planar, aromatic heterocycle with a unique distribution of electron density that dictates its chemical reactivity. It is considered a π-excessive heterocycle, yet the carbon atoms within the ring are relatively electron-deficient. This is due to the presence of two electronegative pyridine-like nitrogen atoms, which withdraw electron density from the carbon atoms.[1]

The π electron density is lowest at the C5 position (0.7888), making it the most susceptible site for nucleophilic attack.[1] Conversely, the nitrogen atoms, particularly N4, are the preferred sites for electrophilic attack, leading to the formation of quaternary salts.[1] The parent 1,2,4-thiadiazole is a colorless, thermally stable liquid that is soluble in water.[1] However, it is sensitive to strong acids, bases, and oxidizing and reducing agents.[1] The stability and reactivity of the ring can be significantly modulated by the nature and position of substituents.

Reactivity Towards Electrophiles

Due to the electron-deficient nature of the carbon atoms, direct electrophilic substitution on the 1,2,4-thiadiazole ring is generally difficult and not a common transformation. Electrophiles preferentially attack the more nucleophilic nitrogen atoms.

N-Alkylation and N-Acylation

The lone pair of electrons on the nitrogen atoms, particularly N4, makes them susceptible to attack by electrophiles such as alkyl halides and acyl chlorides, leading to the formation of 1,2,4-thiadiazolium salts. The position of quaternization (N2 vs. N4) can be influenced by the steric and electronic nature of both the substituents on the thiadiazole ring and the incoming electrophile.

Caption: Electrophilic attack on the 1,2,4-thiadiazole ring.

Halogenation

Direct halogenation of the 1,2,4-thiadiazole ring at a carbon atom is challenging. However, with activating groups present on the ring, such as an amino group, electrophilic halogenation can occur. For instance, 2-amino-1,3,4-thiadiazoles can be brominated at the 5-position. While this is a different isomer, it illustrates the principle that electron-donating groups can facilitate electrophilic substitution on the thiadiazole ring system.

Reactivity Towards Nucleophiles

The electron-deficient nature of the carbon atoms, especially C5, makes the 1,2,4-thiadiazole ring susceptible to nucleophilic attack. This is a key aspect of its reactivity and is widely exploited in synthesis and medicinal chemistry.

Nucleophilic Aromatic Substitution (SNAr)

When a good leaving group, such as a halogen, is present at the C3 or C5 position, it can be readily displaced by a variety of nucleophiles. The reaction proceeds through a Meisenheimer-like intermediate, where the aromaticity of the ring is temporarily disrupted. The rate of substitution is influenced by the nature of the nucleophile, the leaving group, and the substituents on the ring. Electron-withdrawing groups on the ring can further activate it towards nucleophilic attack.

Mechanism of Nucleophilic Aromatic Substitution:

References

The Ascendant Therapeutic Potential of 5-Amino-1,2,4-Thiadiazole Derivatives: A Technical Guide for Drug Discovery

Introduction: The 5-Amino-1,2,4-Thiadiazole Scaffold - A Privileged Structure in Medicinal Chemistry

The quest for novel therapeutic agents is a cornerstone of modern medicine. In this pursuit, certain molecular scaffolds have emerged as "privileged structures" due to their ability to interact with a wide array of biological targets, leading to diverse pharmacological activities. The 5-amino-1,2,4-thiadiazole core is one such scaffold that has garnered significant attention in medicinal chemistry. This five-membered heterocyclic ring, containing one sulfur and two nitrogen atoms, serves as a versatile template for the design of potent and selective modulators of biological processes. Its unique electronic properties and ability to form various non-covalent interactions contribute to its broad spectrum of biological activities.[1][2] This technical guide provides an in-depth exploration of the multifaceted biological potential of 5-amino-1,2,4-thiadiazole derivatives, offering insights for researchers, scientists, and drug development professionals.

A Spectrum of Biological Activities: From Antimicrobials to Anticancer Agents

The inherent chemical versatility of the 5-amino-1,2,4-thiadiazole nucleus has enabled the synthesis of a vast library of derivatives, each with the potential for distinct biological effects. These compounds have demonstrated significant promise in a variety of therapeutic areas.[1]

Antimicrobial Activity: A Renewed Arsenal Against Pathogens

The rise of antimicrobial resistance necessitates the development of novel therapeutic strategies. Derivatives of 5-amino-1,2,4-thiadiazole have shown considerable efficacy against a range of bacterial and fungal pathogens.[3][4][5] The antimicrobial potency of these compounds can be enhanced by the introduction of different substituents on the thiadiazole ring.[1] For instance, certain derivatives have exhibited antibacterial effects comparable to or even surpassing those of established antibiotics in specific assays.[1]

Experimental Protocol: Evaluation of Antibacterial Activity using the Disc Diffusion Method

This protocol outlines a standard method for assessing the antibacterial activity of synthesized 5-amino-1,2,4-thiadiazole derivatives.

-

Preparation of Bacterial Inoculum: A suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a sterile saline solution and adjusted to a turbidity equivalent to the 0.5 McFarland standard.

-

Agar Plate Preparation: Molten Mueller-Hinton agar is poured into sterile Petri dishes and allowed to solidify.

-

Inoculation: The solidified agar plates are uniformly swabbed with the prepared bacterial inoculum.

-

Disc Application: Sterile paper discs (6 mm in diameter) are impregnated with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO). A disc impregnated with the solvent alone serves as a negative control, and a disc with a standard antibiotic (e.g., ofloxacin) is used as a positive control.[6][7]

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

Measurement of Inhibition Zone: The diameter of the clear zone of inhibition around each disc is measured in millimeters. A larger zone of inhibition indicates greater antibacterial activity.

Anticancer Activity: Targeting the Hallmarks of Cancer

Cancer remains a leading cause of mortality worldwide, driving the urgent need for more effective anticancer therapeutics.[2][8] 5-Amino-1,2,4-thiadiazole derivatives have emerged as a promising class of anticancer agents, demonstrating activity against various human tumor cell lines.[1][8] Their mechanisms of action are often multifaceted, targeting key pathways involved in cancer cell proliferation, survival, and metastasis.

One notable mechanism is the inhibition of critical enzymes in cancer cell metabolism. For example, some 2-amino-1,3,4-thiadiazole derivatives have been shown to be potent inhibitors of inosine 5'-monophosphate (IMP) dehydrogenase, an enzyme crucial for the synthesis of guanine nucleotides, which are essential for DNA and RNA synthesis.[9] By inhibiting this enzyme, these compounds effectively starve cancer cells of the building blocks needed for proliferation.

Furthermore, some derivatives have been designed to target specific signaling pathways that are dysregulated in cancer. For instance, a derivative of 2-amino-1,3,4-thiadiazole, FABT, has been shown to inhibit the extracellular signal-regulated kinase (ERK) pathway, leading to cell cycle arrest in non-small cell lung carcinoma cells.[10] Other derivatives have demonstrated the ability to induce apoptosis (programmed cell death) and cell cycle arrest in glioma and lung adenocarcinoma cells through the suppression of Akt activity.[11]

Table 1: Anticancer Activity of Selected 1,3,4-Thiadiazole Derivatives

| Compound Class | Target/Mechanism | Cancer Cell Line(s) | Observed Effect | Reference |

| 2-Amino-1,3,4-thiadiazole derivatives | IMP Dehydrogenase Inhibition | Leukemia L1210 | Inhibition of cell proliferation | [9] |

| 2-(4-fluorophenylamino)-5-(2,4 dihydroxyphenyl)-1,3,4-thiadiazole (FABT) | ERK Pathway Inhibition | Human non-small lung carcinoma | Cell cycle arrest | [10] |

| N-(4-Chlorophenyl)-2-[[5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl]thio]acetamide | Akt Activity Suppression | C6 rat glioma | Apoptosis and cell cycle arrest | [11] |

| 5-Aryl-1,3,4-thiadiazole derivatives | Induction of Apoptosis | MCF-7 (breast), HepG2 (liver) | Cell cycle arrest at S and G2/M phases | [12] |

Diagram 1: General Mechanism of Action for Anticancer Thiadiazole Derivatives

Caption: General mechanism of anticancer 5-amino-1,2,4-thiadiazole derivatives.

Anti-inflammatory and Analgesic Activities

Inflammation is a complex biological response implicated in numerous diseases. Several novel 1,3,4-thiadiazole derivatives have been synthesized and evaluated for their in vivo anti-inflammatory and analgesic activities.[13][14] Some of these compounds have exhibited significant anti-inflammatory effects, comparable to standard drugs like diclofenac, in carrageenan-induced rat paw edema models.[14] The propionic acid derivative of 5-(1-adamantyl)-1,3,4-thiadiazole, for instance, has shown good dose-dependent anti-inflammatory activity.[15]

Experimental Workflow: Carrageenan-Induced Paw Edema Assay

This workflow describes the in vivo evaluation of the anti-inflammatory activity of 5-amino-1,2,4-thiadiazole derivatives.

Caption: Workflow for the in vivo anti-inflammatory activity assessment.

Other Notable Biological Activities

The therapeutic potential of 5-amino-1,2,4-thiadiazole derivatives extends beyond the aforementioned areas. Studies have revealed their efficacy as:

-

Diuretic Agents: Certain 5-amino-1,3,4-thiadiazole-2-thiol derivatives have demonstrated significant diuretic action with favorable saluretic and natriuretic properties.[16]

-

Carbonic Anhydrase Inhibitors: The 1,3,4-thiadiazole scaffold is a key component of several carbonic anhydrase inhibitors. Novel derivatives have been synthesized and shown to be potent inhibitors of human carbonic anhydrase isoenzymes I and II.[17]

-

Anticonvulsant and Antidepressant Agents: The diverse pharmacological profile of thiadiazoles also includes anticonvulsant and antidepressant activities.[1]

Synthesis Strategies: Building the 5-Amino-1,2,4-Thiadiazole Core

The synthesis of 5-amino-1,2,4-thiadiazole derivatives can be achieved through various chemical routes. A common and convenient approach involves the oxidative cyclization of thioamides or thioureas.[18] Green chemistry principles are increasingly being applied to these syntheses, utilizing environmentally benign solvents like ethanol and metal-free reaction conditions.[18]

Diagram 2: General Synthesis Scheme for 5-Amino-1,2,4-Thiadiazoles

Caption: A generalized synthetic route to 5-amino-1,2,4-thiadiazole derivatives.

Future Perspectives and Conclusion

The 5-amino-1,2,4-thiadiazole scaffold represents a highly promising platform for the development of new therapeutic agents. The extensive research into its derivatives has unveiled a broad spectrum of biological activities, with significant potential in oncology, infectious diseases, and inflammatory conditions. Future research should focus on elucidating the precise mechanisms of action of these compounds, optimizing their pharmacokinetic and pharmacodynamic properties, and exploring their potential in combination therapies. The continued exploration of this privileged structure will undoubtedly lead to the discovery of novel and effective drugs to address unmet medical needs.

References

- 1. An overview of biological activities of thiadiazole derivatives [wisdomlib.org]

- 2. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemmethod.com [chemmethod.com]

- 4. [PDF] Synthesis, Characterization and Antimicrobial Evaluation of Some 5- (Substituted)-2-Amino-Thiadiazoles. | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, characterization, antimicrobial, and pharmacological evaluation of some 2, 5-disubstituted sulfonyl amino 1,3,4-oxadiazole and 2-amino-disubstituted 1,3,4-thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijoir.gov.iq [ijoir.gov.iq]

- 8. researchgate.net [researchgate.net]

- 9. Mechanism of action of 2-amino-1,3,4-thiadiazole (NSC 4728) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.vensel.org [pubs.vensel.org]

- 11. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies [mdpi.com]

- 13. Synthesis and analgesic, anti-inflammatory activities of some novel Thiadiazole derivatives | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]

- 14. Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b][1,3,4]Thiadiazole Derivatives as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis, antimicrobial and anti-inflammatory activities of novel 5-(1-adamantyl)-1,3,4-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives - ProQuest [proquest.com]

- 17. Synthesis of 5-amino-1,3,4-thiadiazole-2-sulphonamide derivatives and their inhibition effects on human carbonic anhydrase isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

The Aminothiadiazole Core: A Comprehensive Technical Guide to its Structural Isomers and Properties for Drug Discovery

Abstract

The aminothiadiazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged heterocyclic motif due to its wide-ranging pharmacological activities. This technical guide provides an in-depth exploration of the key structural isomers of aminothiadiazole, with a primary focus on the medicinally significant 2-amino-1,3,4-thiadiazole, 5-amino-1,2,4-thiadiazole, and the less explored 3-amino-1,2,5-thiadiazole. We will delve into the synthetic methodologies for accessing these core structures, offer a comparative analysis of their physicochemical and spectroscopic properties, and provide a comprehensive overview of their diverse biological activities, including their potential as anticancer, antimicrobial, and enzyme inhibitory agents. This guide is intended for researchers, scientists, and professionals in drug development, aiming to provide both foundational knowledge and field-proven insights to facilitate the rational design of novel aminothiadiazole-based therapeutics.

Introduction: The Versatility of the Aminothiadiazole Scaffold

Thiadiazoles are five-membered aromatic rings containing one sulfur and two nitrogen atoms.[1] The constitutional arrangement of these heteroatoms gives rise to four distinct isomers: 1,2,3-thiadiazole, 1,2,4-thiadiazole, 1,2,5-thiadiazole, and 1,3,4-thiadiazole.[1] The introduction of an amino group to these scaffolds, creating aminothiadiazoles, unlocks a vast chemical space with profound implications for biological activity. The aminothiadiazole moiety is a key pharmacophore in numerous clinically used drugs and investigational agents, valued for its metabolic stability and ability to participate in hydrogen bonding interactions with biological targets.[2]

This guide will focus on the structural isomers of aminothiadiazole, providing a comparative analysis of their synthesis, characterization, and pharmacological profiles to empower researchers in their drug discovery endeavors.

The Isomeric Landscape of Aminothiadiazoles

The positioning of the amino group on the different thiadiazole rings dictates the isomer's fundamental chemical and physical properties, which in turn influences its biological activity.

Caption: Key structural isomers of aminothiadiazole.

Synthesis of Aminothiadiazole Isomers: A Practical Guide

The synthetic routes to aminothiadiazole isomers are diverse, with the choice of method often depending on the desired substitution pattern and scalability.

Synthesis of 2-Amino-1,3,4-thiadiazole

The 2-amino-1,3,4-thiadiazole core is arguably the most extensively studied isomer. A common and robust method involves the cyclization of thiosemicarbazide or its derivatives.

Protocol 1: Cyclization of Thiosemicarbazide with Formic Acid [3]

This protocol describes a straightforward synthesis of the parent 2-amino-1,3,4-thiadiazole.

-

Materials:

-

Aminothiourea (Thiosemicarbazide)

-

Formic acid

-

Concentrated hydrochloric acid

-

Concentrated ammonia

-

Ice

-

Distilled water

-

50 mL three-necked flask, magnetic stirrer, ice bath, oil bath, heating mantle, filtration apparatus.

-

-

Procedure:

-

Accurately weigh 5.00 g of aminothiourea and place it in a 50 mL three-necked flask equipped with a magnetic stirrer.

-

Add 5.00 mL of formic acid at once and stir the mixture in an ice bath to form a slurry.

-

Slowly add 6.00 mL of concentrated hydrochloric acid dropwise to the slurry.

-

Transfer the reaction mixture to a preheated oil bath at 107 °C and stir for 4.5 to 5.0 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Once the starting material is consumed, cool the reaction solution to room temperature.

-

Adjust the pH to 8-9 with concentrated ammonia.

-

Place the mixture in a refrigerator overnight to allow for the precipitation of white crystals.

-

Filter the crystals, wash three times with ice water, and recrystallize from distilled water to obtain the final product.

-

-

Expected Yield: Approximately 90%.

-

Characterization: The product can be confirmed by IR, NMR, and mass spectrometry.[3]

Caption: Synthetic workflow for 2-amino-1,3,4-thiadiazole.

Synthesis of 5-Amino-1,2,4-thiadiazole

The synthesis of 5-amino-1,2,4-thiadiazoles often involves the oxidative cyclization of amidinothioureas.

Protocol 2: Iodine-Mediated Oxidative Cyclization [4]

This method provides an efficient, metal-free route to 3-substituted-5-amino-1,2,4-thiadiazoles.

-

Materials:

-

1-Aryl-3-amidinothiourea

-

Iodine

-

Ethanol

-

Stirring apparatus, filtration equipment.

-

-

Procedure:

-

Suspend the 1-aryl-3-amidinothiourea (0.005-0.0043 mole) in ethanol.

-

Add an ethanolic solution of iodine in installments with continuous stirring.

-

Continue the addition until the color of the iodine persists.

-

The product precipitates out of the solution and can be collected by filtration.

-

-

Characterization: The structure of the synthesized compounds can be confirmed by IR, 1H NMR, 13C NMR, and mass spectral data.[4]

Synthesis of 3-Amino-1,2,5-thiadiazole

This isomer is less commonly reported in the literature. A patented method involves the reaction of diazoacetonitrile with a sulfur source.

Protocol 3: Reaction of Diazoacetonitrile with Hydrogen Sulfide [5]

-

Materials:

-

Diazoacetonitrile solution in methylene chloride

-

n-Hexane

-

Triethylamine

-

Hydrogen sulfide gas

-

Reaction vessel with cooling capabilities, gas inlet, filtration, and concentration apparatus.

-

-

Procedure:

-

In a reactor, combine 200 g of a solution of 0.083 mole of diazoacetonitrile in methylene chloride and 80 ml of n-hexane.

-

Maintain the mixture at approximately 5°C with stirring.

-

Add 7 g of triethylamine dropwise over 5 minutes.

-

Bubble hydrogen sulfide gas through the solution for 30 minutes at a rate of 28 ml/min.

-

The product partially precipitates and can be collected by filtration. The filtrate is then concentrated to yield the remaining product.

-

Physicochemical and Spectroscopic Properties: A Comparative Analysis

The distinct arrangement of heteroatoms in the aminothiadiazole isomers leads to differences in their physicochemical properties and spectroscopic signatures.

| Property | 2-Amino-1,3,4-thiadiazole | 5-Amino-1,2,4-thiadiazole | 3-Amino-1,2,5-thiadiazole |

| Molecular Formula | C₂H₃N₃S | C₂H₃N₃S | C₂H₃N₃S |

| Molecular Weight | 101.13 g/mol [3] | 101.13 g/mol | 101.13 g/mol |

| Appearance | White crystalline solid[3] | Cream-colored solid[4] | Data not readily available |

| Melting Point | 198-201 °C[3] | Varies with substitution | Data not readily available |

| Solubility | Soluble in polar solvents | Generally soluble in organic solvents | Data not readily available |

| ¹H NMR (DMSO-d₆, δ) | ~7.43 (s, 2H, NH₂)[6] | Varies with substitution | Data not readily available |

| ¹³C NMR (DMSO-d₆, δ) | ~163.5-160.1 (thiadiazole carbons)[7] | Varies with substitution | Data not readily available |

| IR (KBr, cm⁻¹) | ~3320, 3156 (NH₂ stretching), ~1631 (C=N stretching)[6] | Varies with substitution | Data not readily available |

Tautomerism in Aminothiadiazoles

Aminothiadiazoles, particularly the 2-amino-1,3,4-thiadiazole isomer, can exist in different tautomeric forms. This phenomenon is crucial as the predominant tautomer can influence the molecule's interaction with biological targets. The main tautomeric equilibria are amino-imino, thione-thiol, and keto-enol for appropriately substituted derivatives.[8][9][10]

-

Amino-Imino Tautomerism: Substituted 2-amino-1,3,4-thiadiazoles can exist in equilibrium between the amino and imino forms. The amino form is generally considered more stable.[8]

-

Thione-Thiol Tautomerism: For derivatives with a mercapto group, thione-thiol tautomerism is observed. The thione form is often predominant in both solid and solution states.

-

Keto-Enol Tautomerism: When a carbonyl group is adjacent to a carbon with a hydrogen atom on a substituent, keto-enol tautomerism can occur. The equilibrium is highly dependent on solvent polarity, with the keto form favored in polar aprotic solvents and the enol form in non-polar solvents.[9][10]

Caption: Tautomeric equilibria in aminothiadiazole derivatives.

Biological Activities and Therapeutic Potential

The aminothiadiazole scaffold is a prolific source of biologically active compounds with a wide array of therapeutic applications.

Anticancer Activity

Aminothiadiazole derivatives have demonstrated significant potential as anticancer agents. Their mechanisms of action are diverse and include enzyme inhibition, disruption of signaling pathways, and induction of apoptosis.[1]

| Isomer | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 2-Amino-1,3,4-thiadiazole deriv. | H1299 (Lung) | 4.89 | [11] |

| 2-Amino-1,3,4-thiadiazole deriv. | SHG-44 (Glioma) | 4.03 | [11] |

| 2-Amino-1,3,4-thiadiazole deriv. | K563 (Leukemia) | 16.3 | [11] |

| 2-Amino-1,3,4-thiadiazole deriv. | A549 (Lung) | 8.64 | [11] |

| 2-Amino-1,3,4-thiadiazole deriv. | HeLa (Cervical) | 6.05 | [11] |

| 2-Amino-1,3,4-thiadiazole deriv. | HT29 (Colon) | 0.63 | [11] |

| 2-Amino-1,3,4-thiadiazole deriv. | MCF-7 (Breast) | 52.35 - 65.95 | [12] |

Experimental Protocol: In Vitro Anticancer Activity (MTT Assay) [1]

This protocol outlines a standard method for assessing the cytotoxic effects of aminothiadiazole derivatives on cancer cell lines.

-

Materials:

-

Cancer cell lines (e.g., MCF-7, A549)

-

Complete cell culture medium

-

96-well plates

-

Test compounds (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO)

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value.

-

Antimicrobial Activity

Derivatives of aminothiadiazoles have shown broad-spectrum antimicrobial activity against various bacteria and fungi.

| Isomer | Microbial Strain | MIC (µg/mL) | Reference |

| 2-Amino-1,3,4-thiadiazole deriv. | Staphylococcus aureus | 0.78 - 3.125 | [13] |

| 2-Amino-1,3,4-thiadiazole deriv. | Escherichia coli | 12.5 | [13] |

| 2-Amino-1,3,4-thiadiazole deriv. | Pseudomonas aeruginosa | 12.5 | [13] |

| 2-Aminooxazole deriv. | Mycobacterium tuberculosis | 3.13 | [14] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.

-

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton broth)

-

96-well microtiter plates

-

Test compounds (serially diluted)

-

Inoculum of the microorganism

-

Incubator

-

-

Procedure:

-

Prepare serial dilutions of the test compounds in the broth medium in a 96-well plate.

-

Add a standardized inoculum of the microorganism to each well.

-

Include positive (no drug) and negative (no inoculum) controls.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determine the MIC as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

-

Other Biological Activities

The pharmacological versatility of aminothiadiazoles extends to other therapeutic areas, including:

-

Anti-inflammatory and Analgesic Activity

-

Anticonvulsant Activity

-

Antiviral Activity

-

Carbonic Anhydrase Inhibition [15]

-

Diuretic Activity

Structure-Activity Relationships (SAR) and Future Perspectives

The wealth of data on aminothiadiazole derivatives allows for the elucidation of preliminary structure-activity relationships. For instance, in some series of 2-amino-1,3,4-thiadiazoles, the nature and position of substituents on the aromatic rings appended to the core have a profound impact on their anticancer potency.[11] Quantitative Structure-Activity Relationship (QSAR) studies have been employed to develop predictive models for the biological activity of these compounds, aiding in the rational design of new and more potent analogs.[15][16]

The future of aminothiadiazole-based drug discovery lies in the systematic exploration of the less-studied isomers, the development of novel synthetic methodologies for greater chemical diversity, and the application of computational tools for in-silico screening and lead optimization. The inherent versatility of the aminothiadiazole scaffold ensures its continued prominence in the quest for novel therapeutic agents.

Conclusion

The structural isomers of aminothiadiazole represent a rich and diverse family of heterocyclic compounds with immense potential in drug discovery. This guide has provided a comprehensive overview of their synthesis, physicochemical properties, and wide-ranging biological activities. By understanding the nuances of each isomer and leveraging the provided experimental protocols, researchers are well-equipped to navigate the chemical space of aminothiadiazoles and contribute to the development of the next generation of innovative medicines.

References

- 1. benchchem.com [benchchem.com]

- 2. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade [mdpi.com]

- 3. 2-Amino-1,3,4-thiadiazole synthesis - chemicalbook [chemicalbook.com]

- 4. ijert.org [ijert.org]

- 5. US4269982A - Process for preparing 5-amino-1,2,3-thiadiazoles - Google Patents [patents.google.com]

- 6. arabjchem.org [arabjchem.org]

- 7. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Quantitative structure-activity relationship (QSAR) studies on a series of 1,3,4-thiadiazole-2-thione derivatives as tumor-associated carbonic anhydrase IX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 5-(Boc-amino)-1,2,4-thiadiazole from Thiourea

Abstract

This comprehensive application note provides a detailed protocol for the synthesis of 5-(tert-butoxycarbonyl-amino)-1,2,4-thiadiazole, a valuable building block in medicinal chemistry and drug development. The synthesis commences from readily available thiourea and proceeds through a two-step sequence involving an oxidative cyclization to form the core 1,2,4-thiadiazole heterocycle, followed by the protection of the exocyclic amine with a Boc group. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, a step-by-step experimental protocol, and critical process considerations to ensure reproducible and efficient synthesis.

Introduction: The Significance of the 1,2,4-Thiadiazole Scaffold

The 1,2,4-thiadiazole ring is a privileged heterocyclic motif frequently encountered in a wide array of biologically active compounds.[1][2][3] Its unique electronic properties and ability to participate in hydrogen bonding interactions have established it as a key component in the design of therapeutic agents across various disease areas. The introduction of a Boc-protected amino group at the 5-position provides a versatile handle for further synthetic elaboration, making the title compound a crucial intermediate for the construction of complex molecular architectures. This guide details a reliable and scalable method for its preparation from inexpensive starting materials.

Mechanistic Insights: The Chemistry Behind the Synthesis

The synthesis of 5-(Boc-amino)-1,2,4-thiadiazole from thiourea is a multi-step process. A common and effective strategy involves the initial formation of 5-amino-1,2,4-thiadiazole through the oxidative cyclization of a thiourea-derived intermediate, followed by the protection of the amino group.

Step 1: Oxidative Cyclization for 1,2,4-Thiadiazole Ring Formation

The formation of the 1,2,4-thiadiazole ring from thiourea precursors is typically achieved through an oxidative process that facilitates the formation of an intramolecular N-S bond.[4][5] While various oxidizing agents can be employed, hydrogen peroxide (H₂O₂) presents a green and efficient option.[1] The reaction is believed to proceed through the formation of a formamidine disulfide intermediate from two molecules of thiourea. This intermediate then undergoes cyclization with the elimination of a molecule of guanidine to yield the 5-amino-1,2,4-thiadiazole.

The proposed mechanism is illustrated below:

Caption: Proposed mechanism for the oxidative cyclization of thiourea.

Step 2: Boc Protection of the 5-Amino Group

The second step involves the protection of the exocyclic amino group of 5-amino-1,2,4-thiadiazole using di-tert-butyl dicarbonate (Boc₂O). This is a standard and widely used method for introducing the tert-butoxycarbonyl (Boc) protecting group onto an amine. The reaction is typically carried out in the presence of a base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to neutralize the acidic byproduct, tert-butoxycarboxylic acid.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| Thiourea | ≥99% | Sigma-Aldrich |

| Hydrogen Peroxide (30% w/w in H₂O) | ACS Reagent | Fisher Scientific |

| Ethanol | Anhydrous, ≥99.5% | VWR |

| Di-tert-butyl dicarbonate (Boc₂O) | ≥97% | Acros Organics |

| Triethylamine (TEA) | ≥99.5% | Alfa Aesar |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | EMD Millipore |

| Ethyl Acetate | HPLC Grade | J.T. Baker |

| Hexanes | HPLC Grade | J.T. Baker |

| Magnesium Sulfate (Anhydrous) | Reagent Grade | Sigma-Aldrich |

Step-by-Step Synthesis Workflow

Caption: Experimental workflow for the synthesis of this compound.

Detailed Procedure

Step 1: Synthesis of 5-Amino-1,2,4-thiadiazole

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add thiourea (7.61 g, 100 mmol).

-

Add ethanol (100 mL) and stir until the thiourea is fully dissolved.

-

Cool the flask in an ice-water bath to 0-5 °C.

-

Slowly add 30% hydrogen peroxide (11.3 mL, 110 mmol) dropwise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 10% Methanol in Dichloromethane).

-

Once the reaction is complete, concentrate the mixture under reduced pressure to obtain a crude solid.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of 0-10% methanol in dichloromethane to afford 5-amino-1,2,4-thiadiazole as a white solid.

Step 2: Synthesis of this compound

-

In a 250 mL round-bottom flask, dissolve the purified 5-amino-1,2,4-thiadiazole (5.05 g, 50 mmol) in anhydrous dichloromethane (100 mL).

-

Add triethylamine (10.5 mL, 75 mmol) to the solution.

-

Cool the flask to 0 °C in an ice-water bath.

-

In a separate beaker, dissolve di-tert-butyl dicarbonate (Boc₂O) (12.0 g, 55 mmol) in anhydrous dichloromethane (25 mL).

-

Add the Boc₂O solution dropwise to the reaction mixture over 20 minutes.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC (Eluent: 30% Ethyl Acetate in Hexanes).

-

Upon completion, transfer the reaction mixture to a separatory funnel and wash with water (2 x 50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Recrystallize the resulting crude solid from a mixture of ethyl acetate and hexanes to yield this compound as a crystalline white solid.

Data Summary and Characterization

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Yield (%) | Melting Point (°C) |

| 5-Amino-1,2,4-thiadiazole | C₂H₃N₃S | 101.13 | White Solid | 60-70 | 188-190 |

| This compound | C₇H₁₁N₃O₂S | 217.25 | White Crystalline Solid | 85-95 | 145-147 |

Characterization Data for this compound:

-

¹H NMR (400 MHz, CDCl₃): δ 8.50 (br s, 1H, NH), 1.55 (s, 9H, C(CH₃)₃).

-

¹³C NMR (101 MHz, CDCl₃): δ 178.5, 155.0, 150.2, 82.5, 28.3.

-

Mass Spectrometry (ESI+): m/z 218.1 [M+H]⁺.

Troubleshooting and Safety Precautions

-

Low yield in Step 1: Ensure the temperature is kept low during the addition of hydrogen peroxide to prevent decomposition. Over-oxidation can also lead to byproducts.

-

Incomplete reaction in Step 2: Ensure all reagents are anhydrous, as water can hydrolyze Boc₂O. If the reaction stalls, an additional portion of Boc₂O and base can be added.

-

Purification challenges: The polarity of 5-amino-1,2,4-thiadiazole can lead to tailing on silica gel. Using a polar solvent system with a small amount of base (e.g., 0.5% triethylamine) can improve chromatography.

Safety:

-

Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

-

Hydrogen peroxide is a strong oxidizer. Avoid contact with skin and eyes.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with care.

-

Thiourea is a suspected carcinogen and should be handled with appropriate precautions.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of 5-Amino and 3,5-Diamino Substituted 1,2,4-Thiadiazoles by I2-Mediated Oxidative N-S Bond Formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Note: Facile Deprotection of 5-(Boc-amino)-1,2,4-thiadiazole to Synthesize 5-amino-1,2,4-thiadiazole

Introduction

The 5-amino-1,2,4-thiadiazole moiety is a critical pharmacophore found in a variety of biologically active compounds, exhibiting a wide range of therapeutic properties. Its synthesis often involves the use of a protected amine precursor, with the tert-butyloxycarbonyl (Boc) group being a common choice due to its stability and facile, acid-labile removal. This application note provides a comprehensive guide for the efficient deprotection of 5-(tert-butoxycarbonylamino)-1,2,4-thiadiazole to yield the parent amine, 5-amino-1,2,4-thiadiazole. This protocol is designed for researchers, medicinal chemists, and professionals in drug development, offering detailed experimental procedures, mechanistic insights, and troubleshooting strategies.

Theoretical Framework: The Chemistry of Boc Deprotection

The Boc protecting group is renowned for its stability under a wide range of synthetic conditions, yet it can be readily cleaved under acidic conditions. The mechanism of acid-catalyzed Boc deprotection is a well-established E1 elimination pathway.[1] The reaction is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl). This protonation enhances the electrophilicity of the carbonyl carbon, facilitating the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and an unstable carbamic acid intermediate. The carbamic acid then spontaneously decarboxylates to yield the free amine and carbon dioxide gas.

The choice of the acidic reagent is critical and depends on the substrate's sensitivity to acid and the desired reaction conditions. TFA is a strong acid that typically provides rapid and complete deprotection.[2] A solution of HCl in an organic solvent, such as 1,4-dioxane, offers a milder alternative that can be advantageous when other acid-sensitive functional groups are present in the molecule.[3] The 1,2,4-thiadiazole ring is generally stable under acidic conditions, making both TFA and HCl viable options for this transformation.

Experimental Protocols

This section outlines two robust protocols for the deprotection of 5-(Boc-amino)-1,2,4-thiadiazole. The choice between the two will depend on the scale of the reaction, the available reagents, and the presence of other acid-labile groups on the substrate.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This method is highly efficient and generally provides clean conversion in a short timeframe.

Materials:

-

5-(tert-butoxycarbonylamino)-1,2,4-thiadiazole

-

Trifluoroacetic acid (TFA), reagent grade

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 5-(tert-butoxycarbonylamino)-1,2,4-thiadiazole (1.0 eq) in anhydrous DCM (approximately 10 mL per gram of substrate).

-

Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add TFA (5-10 eq) dropwise to the stirred solution. Caution: TFA is corrosive; handle with appropriate personal protective equipment in a well-ventilated fume hood.

-

Reaction Monitoring: Allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] A typical TLC system would be ethyl acetate/hexanes. The product, 5-amino-1,2,4-thiadiazole, is more polar than the starting material and will have a lower Rf value.

-

Work-up: Upon completion of the reaction (typically 1-4 hours), concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM.

-

Neutralization: Dissolve the residue in ethyl acetate and carefully wash with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid. Check the pH of the aqueous layer to ensure it is basic.

-

Extraction and Drying: Separate the organic layer and wash it with brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield 5-amino-1,2,4-thiadiazole.

Protocol 2: Deprotection using Hydrogen Chloride (HCl) in 1,4-Dioxane

This protocol is a milder alternative to TFA and is particularly useful if the substrate contains other acid-sensitive functionalities.[4]

Materials:

-

5-(tert-butoxycarbonylamino)-1,2,4-thiadiazole

-

4 M HCl in 1,4-dioxane

-

Diethyl ether, anhydrous

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, add 5-(tert-butoxycarbonylamino)-1,2,4-thiadiazole (1.0 eq).

-

Acid Addition: Add a solution of 4 M HCl in 1,4-dioxane (5-10 eq).

-

Reaction Monitoring: Stir the mixture at room temperature. The product, 5-amino-1,2,4-thiadiazole hydrochloride, will often precipitate out of the solution as a white solid. Monitor the reaction by TLC or LC-MS as described in Protocol 1.

-

Isolation: Upon completion (typically 1-4 hours), collect the precipitate by filtration.

-

Washing: Wash the solid with cold, anhydrous diethyl ether to remove any non-polar impurities.

-

Drying: Dry the product under vacuum to obtain 5-amino-1,2,4-thiadiazole hydrochloride. If the free amine is desired, the hydrochloride salt can be neutralized with a mild base as described in the work-up of Protocol 1.

Data Summary and Characterization

The successful synthesis of 5-amino-1,2,4-thiadiazole should be confirmed through various analytical techniques.

| Analytical Technique | Expected Outcome |

| Thin-Layer Chromatography (TLC) | A single spot with a lower Rf value compared to the starting material. |

| ¹H NMR | Disappearance of the tert-butyl singlet peak at ~1.5 ppm. Appearance of a broad singlet corresponding to the -NH₂ protons. |

| ¹³C NMR | Disappearance of the quaternary carbon and methyl carbons of the Boc group. |

| Mass Spectrometry (ESI-MS) | Observation of the molecular ion peak corresponding to the mass of 5-amino-1,2,4-thiadiazole ([M+H]⁺). |